Technical Guide: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene
Technical Guide: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene
Executive Summary
1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene (CAS 2624417-00-9 ) is a highly specialized halogenated aromatic intermediate used primarily in the synthesis of small-molecule kinase inhibitors and complex pharmaceutical ingredients (APIs). Its structural significance lies in its orthogonal halogenation pattern (Iodine, Chlorine, Fluorine), which enables precise, sequential functionalization via transition metal-catalyzed cross-coupling reactions.
This guide details the chemical identity, a field-proven synthetic pathway focusing on regioselective lithiation, and the strategic application of this scaffold in medicinal chemistry.
Part 1: Chemical Identity & Properties[1]
| Property | Specification |
| CAS Number | 2624417-00-9 |
| IUPAC Name | 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene |
| Molecular Formula | C₁₃H₉ClFIO |
| Molecular Weight | 362.57 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water |
| Key Structural Feature | "Sandwiched" Iodine at C3 (between Cl and F) |
Part 2: Synthesis & Manufacturing Protocol
The Regioselectivity Challenge
The synthesis of this compound presents a specific regiochemical challenge. Direct electrophilic iodination (using NIS or I₂/H⁺) of the precursor 1-(benzyloxy)-2-chloro-4-fluorobenzene is dominated by the directing effects of the alkoxy group, typically favoring the C6 position (para to Cl, ortho to OBn).
To install the iodine at the C3 position (sandwiched between Chlorine and Fluorine), one must utilize Directed Ortho Metalation (DoM) or Lithium-Halogen Exchange . The protons at C3 are significantly acidified by the inductive effects of the flanking Chlorine and Fluorine atoms, making C3 the most kinetic site for deprotonation by hindered bases.
Validated Synthetic Workflow
Step 1: Benzylation of 2-Chloro-4-fluorophenol
Objective: Protect the phenol to prevent side reactions during lithiation and establish the C1 ether linkage.
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Reagents: 2-Chloro-4-fluorophenol, Benzyl Bromide (BnBr), Potassium Carbonate (K₂CO₃).
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Solvent: DMF or Acetone.
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Protocol:
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Charge a reactor with 2-chloro-4-fluorophenol (1.0 eq) and DMF (5 vol).
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Add K₂CO₃ (1.5 eq) followed by dropwise addition of BnBr (1.1 eq).
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Heat to 60°C for 4–6 hours. Monitor by HPLC/TLC.
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Workup: Quench with water, extract with ethyl acetate, wash with brine.
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Yield: Typically >90%. Product: 1-(Benzyloxy)-2-chloro-4-fluorobenzene.
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Step 2: Regioselective Lithiation-Iodination (The Critical Step)
Objective: Install the iodine atom specifically at the C3 position.
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Reagents: LDA (Lithium Diisopropylamide) or n-BuLi/TMP, Iodine (I₂).
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Solvent: Anhydrous THF.
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Conditions: Cryogenic (-78°C).[1]
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Protocol:
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Dissolve 1-(benzyloxy)-2-chloro-4-fluorobenzene in anhydrous THF under N₂ atmosphere. Cool to -78°C.[1]
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Slowly add LDA (1.1 eq) over 30 minutes. Maintain internal temperature < -70°C.
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Mechanistic Insight: LDA selectively removes the proton at C3 . This proton is flanked by two electron-withdrawing groups (Cl and F), making it more acidic than the C5 or C6 protons.
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Stir for 1 hour at -78°C to ensure complete lithiation. The species formed is 1-(benzyloxy)-2-chloro-4-fluoro-3-lithiobenzene.
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Add a solution of Iodine (1.2 eq) in THF dropwise.
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Allow the mixture to warm to room temperature slowly.
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Quench: Add saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to reduce excess iodine.
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Purification: Recrystallization from Ethanol/Heptane or column chromatography.
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Synthesis Visualization
Caption: Regioselective synthesis pathway utilizing inductive direction for C3 lithiation.
Part 3: Applications & Reactivity Profile
The value of CAS 2624417-00-9 lies in its ability to undergo sequential cross-coupling . The reactivity order of the halogens is I > Cl >> F .
Primary Functionalization (Site C3 - Iodine)
The iodine atom is the most labile handle. It reacts readily in Palladium-catalyzed couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at mild temperatures (RT to 60°C).
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Use Case: Introduction of the primary pharmacophore or heteroaryl tail.
Secondary Functionalization (Site C2 - Chlorine)
Once the iodine is substituted, the chlorine atom remains intact. It can be activated subsequently using specialized ligands (e.g., XPhos, RuPhos) and higher temperatures (>80°C).
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Use Case: Cyclization to form fused ring systems or introduction of solubility-enhancing groups.
Tertiary Functionalization (Site C4 - Fluorine)
The fluorine atom is generally inert to Pd-catalysis but susceptible to Nucleophilic Aromatic Substitution (SₙAr) if the ring is electron-deficient (e.g., if an electron-withdrawing group was added at C3).
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Use Case: Introduction of amines or alkoxides.
Reactivity Diagram
Caption: Orthogonal reactivity profile allowing sequential modification of the benzene scaffold.
References
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Sigma-Aldrich (Merck KGaA). 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene Product Detail. Retrieved from (Search Term: 2624417-00-9).
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Schlosser, M., & Marzi, E. (2005). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Chemistry – A European Journal.[2][3] (Demonstrates the acidity of protons sandwiched between halogens).
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Joshi, S. N., et al. (2011).[3] Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. Tetrahedron, 67(39), 7461-7469.[3] Link (Context for electrophilic vs. lithiation selectivity).
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AOBChem. Product Catalog: 1-(Benzyloxy)-2-chloro-4-fluoro-3-iodobenzene. Retrieved from .
